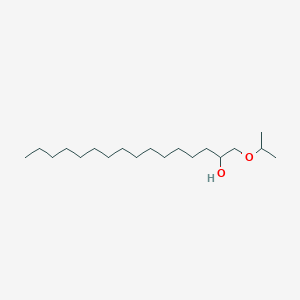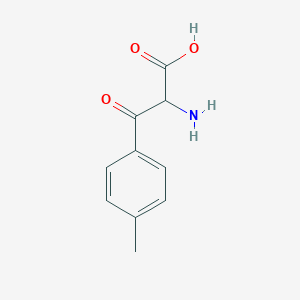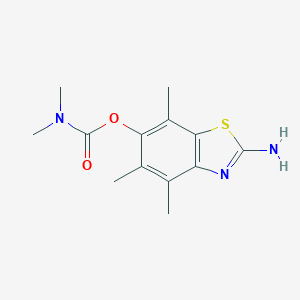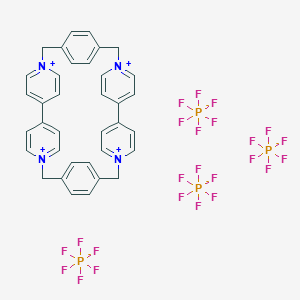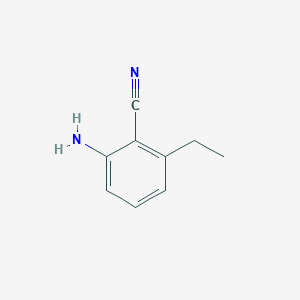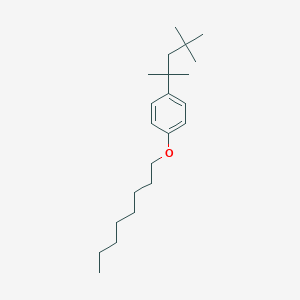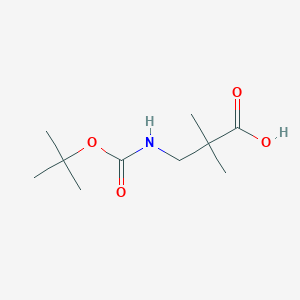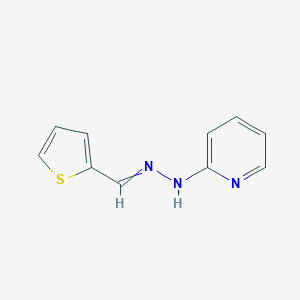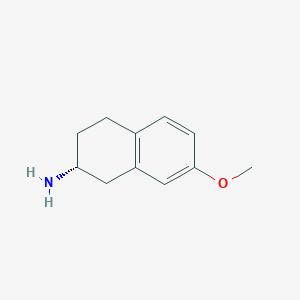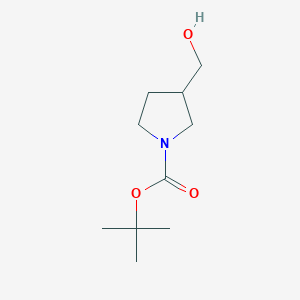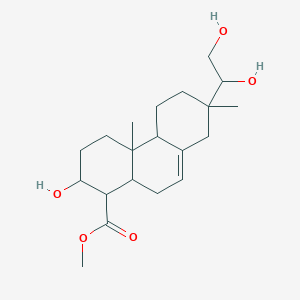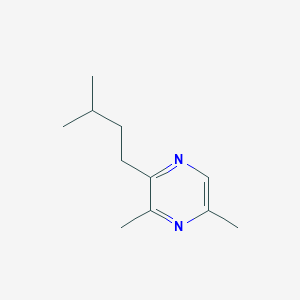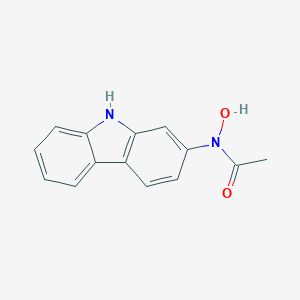
N-9H-Carbazol-2-yl-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-9H-Carbazol-2-yl-N-hydroxyacetamide, also known as CHANA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CHANA belongs to the class of hydroxamic acids, which are known to exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
N-9H-Carbazol-2-yl-N-hydroxyacetamide has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-9H-Carbazol-2-yl-N-hydroxyacetamide is not fully understood, but it is believed to act by inhibiting histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which results in the repression of gene transcription. By inhibiting HDACs, this compound can induce the expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a broad range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, cell cycle arrest, and differentiation. This compound has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-9H-Carbazol-2-yl-N-hydroxyacetamide is its potent anti-cancer activity against various types of cancer cells. This compound has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-9H-Carbazol-2-yl-N-hydroxyacetamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of interest is the exploration of the structure-activity relationship of this compound, which can help to identify more potent analogs with improved pharmacological properties. Furthermore, the application of this compound in combination therapy with other anti-cancer drugs can be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-9H-Carbazol-2-yl-N-hydroxyacetamide involves the reaction of 9H-carbazole with 2-bromoacetamide in the presence of a palladium catalyst. The reaction is carried out in a solvent system consisting of dimethylacetamide and water, and the product is obtained in good yield after purification by column chromatography.
Eigenschaften
CAS-Nummer |
114865-66-6 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
N-(9H-carbazol-2-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12N2O2/c1-9(17)16(18)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15,18H,1H3 |
InChI-Schlüssel |
LXNAQBIJCLSEPX-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |
Andere CAS-Nummern |
114865-66-6 |
Synonyme |
2-(N-hydroxyacetamido)carbazole N-OH-AAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



